3-Cyclobutyl-3,3-difluoropropane-1-sulfonyl chloride
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Overview
Description
3-Cyclobutyl-3,3-difluoropropane-1-sulfonyl chloride is a fluorinated compound with the molecular formula C₇H₁₁ClF₂O₂S and a molecular weight of 232.68 g/mol . This compound is notable for its unique combination of a cyclobutyl ring and difluoropropane moiety, making it a valuable asset in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3,3-difluoropropane-1-sulfonyl chloride typically involves the reaction of cyclobutyl derivatives with difluoropropane and sulfonyl chloride reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability . The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-3,3-difluoropropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride . Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
3-Cyclobutyl-3,3-difluoropropane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3,3-difluoropropane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules . This reactivity underlies its use in modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutane-1-sulfonyl chloride: Shares the difluoropropane and sulfonyl chloride moieties but differs in the ring structure.
3,3-Difluoropropane-1-sulfonyl chloride: Lacks the cyclobutyl ring, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
3-Cyclobutyl-3,3-difluoropropane-1-sulfonyl chloride is unique due to its combination of a cyclobutyl ring and difluoropropane moiety, which imparts distinct steric and electronic properties . These properties make it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H11ClF2O2S |
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Molecular Weight |
232.68 g/mol |
IUPAC Name |
3-cyclobutyl-3,3-difluoropropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-4-7(9,10)6-2-1-3-6/h6H,1-5H2 |
InChI Key |
YBUPAUHYUDMBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CCS(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
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